3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid
Description
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid is a halogenated benzoic acid derivative featuring a bromo substituent at the 3-position and a (4-chlorophenyl)sulfonyloxy group at the 4-position. This compound combines electron-withdrawing groups (Br, Cl, sulfonyloxy) that enhance the acidity of the carboxylic acid moiety and influence its reactivity in synthetic and biological contexts.
Properties
IUPAC Name |
3-bromo-4-(4-chlorophenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO5S/c14-11-7-8(13(16)17)1-6-12(11)20-21(18,19)10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTJKFWOPIWMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromo-4-hydroxybenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- 4-[(4-Bromophenyl)sulfonyl]benzoic Acid (): Differs by replacing the (4-chlorophenyl)sulfonyloxy group with a (4-bromophenyl)sulfonyl group. Synthesis involves Friedel–Crafts sulfonylation and oxidation, yielding a sulfonyl-linked aromatic system . Higher molecular weight (due to Br vs.
- 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid (): Replaces the sulfonyloxy group with a γ-oxobutanoic acid chain. The ketone group introduces different reactivity (e.g., nucleophilic additions) compared to the sulfonate ester .
Sulfonyl Group Modifications
- 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid (): Contains a sulfonamide linkage instead of sulfonate ester. The amino group enables hydrogen bonding, enhancing solubility in polar solvents .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | pKa (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₃H₉BrClO₅S | ~345.6 | 3-Br, 4-(4-Cl-C₆H₄-SO₂-O-) | ~3–4 |
| 4-[(4-Bromophenyl)sulfonyl]benzoic Acid | C₁₃H₁₀BrO₄S | 344.18 | 4-(4-Br-C₆H₄-SO₂-) | ~2–3 |
| 3-Bromo-4-(methylsulfonyl)benzoic Acid | C₈H₇BrO₄S | 279.11 | 3-Br, 4-(CH₃-SO₂-) | ~1–2 |
| 3-Bromo-4-(tetrahydropyranyloxy)benzoic Acid | C₁₂H₁₃BrO₄ | 301.13 | 3-Br, 4-(O-tetrahydropyranyl) | ~4–5 |
Biological Activity
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a chlorophenyl sulfonyl group, and a benzoic acid moiety. This unique combination of functional groups contributes to its diverse reactivity and biological interactions.
Chemical Structure
- IUPAC Name : 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid
- Molecular Formula : CHBrClOS
- Molecular Weight : 353.63 g/mol
Antimicrobial Properties
Research indicates that 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid | Staphylococcus aureus | Moderate |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis | Strong |
| 1,3-Oxazol-5(4H)-one derivative | Candida albicans | Moderate |
Anticancer Properties
In addition to its antimicrobial effects, this compound is being investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: In Vitro Evaluation
A study conducted on various synthesized derivatives of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid demonstrated promising results in inhibiting cancer cell lines. The derivatives were evaluated using MTT assays, revealing a dose-dependent decrease in cell viability in breast and colon cancer cell lines .
The biological activity of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid can be attributed to several mechanisms:
- Electrophilic Reactions : The sulfonyl group acts as an electrophile, facilitating interactions with nucleophiles in biological systems.
- Halogen Effects : The presence of bromine and chlorine enhances the compound's binding affinity to target proteins, potentially improving its efficacy against microbial and cancerous cells .
- Antioxidant Activity : Some studies indicate that derivatives exhibit antioxidant properties, which may contribute to their protective effects in biological systems .
Synthesis and Derivatives
The synthesis of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid typically involves multi-step processes including sulfonation and halogenation reactions. Variations in the synthetic pathway can lead to a range of derivatives with differing biological activities.
Synthetic Pathway Overview
- Starting Material : 4-Chlorobenzenesulfonamide
- Reagents : Bromine, sulfur trioxide (SO), various solvents (e.g., DMF)
- Yield : Typically around 70-90% depending on reaction conditions.
Table 2: Comparison of Synthesized Derivatives
| Derivative Name | Synthesis Method | Yield (%) | Antimicrobial Activity |
|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Acylation reaction | 85% | Strong |
| 1,3-Oxazol-5(4H)-one derivative | Cyclodehydration | 90% | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
